HM95573 -

HM95573

Catalog Number: EVT-255914
CAS Number:
Molecular Formula: C29H23ClN2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. Th
Source and Classification

HM95573 is synthesized through advanced chemical processes and is typically categorized under small molecules used in pharmacotherapy. Its classification as an anti-cancer agent aligns with its development for use in specific oncological treatments, particularly concerning prostate cancer and other malignancies. The compound is often analyzed within frameworks that assess its effectiveness against established therapies, contributing to evidence synthesis methodologies in clinical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of HM95573 involves several sophisticated chemical reactions designed to ensure purity and efficacy. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Chemical Reagents: The synthesis typically requires specific reagents that facilitate the formation of the desired molecular structure.
  • Reaction Conditions: Controlled temperature, pressure, and pH levels are crucial during synthesis to optimize yield and minimize by-products.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate HM95573 from unreacted materials and impurities.

These methods are critical in ensuring that the compound meets the necessary standards for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of HM95573 can be described using standard chemical notation. While detailed structural diagrams are not provided here, key features include:

  • Molecular Formula: The exact molecular formula indicates the types and numbers of atoms present.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be used to elucidate the three-dimensional arrangement of atoms within the molecule.

Data related to its molecular weight, melting point, and solubility are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

HM95573 participates in various chemical reactions that are relevant to its function as a therapeutic agent. These reactions may include:

  • Mechanistic Pathways: Understanding how HM95573 interacts with biological targets involves studying its reactivity with enzymes or receptors.
  • Stability Studies: Evaluating how HM95573 behaves under different conditions (e.g., temperature, pH) helps predict its shelf-life and efficacy.

Research into these reactions contributes to a comprehensive understanding of how HM95573 can be effectively utilized in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action for HM95573 primarily revolves around its interaction with specific cellular pathways involved in cancer progression. Key aspects include:

  • Target Engagement: HM95573 binds to particular proteins or enzymes that play critical roles in tumor growth or survival.
  • Signal Transduction Modulation: By influencing signaling pathways, HM95573 can induce apoptosis (programmed cell death) or inhibit proliferation of cancer cells.

Quantitative data from studies assessing the compound's efficacy provide insights into its potential benefits over existing treatments.

Physical and Chemical Properties Analysis

Properties and Relevant Data

Understanding the physical and chemical properties of HM95573 is vital for its application. Key properties include:

  • Solubility: The solubility profile determines how well HM95573 can be administered (e.g., orally or intravenously).
  • Stability: Stability under various conditions (light, temperature) affects storage and handling protocols.
  • Bioavailability: The extent to which HM95573 reaches systemic circulation influences its therapeutic effectiveness.

These properties are critical for formulation development and clinical application.

Applications

Scientific Uses

HM95573 has several applications in scientific research, particularly in the field of oncology. Its primary uses include:

  • Clinical Trials: Evaluated as a potential treatment option for various cancers, including prostate cancer.
  • Health Technology Assessments: Used in economic evaluations to compare its cost-effectiveness against standard care options.
  • Research Studies: Investigated for its mechanisms of action and potential combinations with other therapies to enhance efficacy.

The ongoing research surrounding HM95573 underscores its significance in advancing cancer treatment strategies.

Mechanistic Foundations of HM95573 as a Pan-RAF Inhibitor

Structural Basis of RAF Kinase Inhibition by HM95573

HM95573 (Belvarafenib) is classified as a Type II RAF inhibitor, characterized by its unique binding mode within the RAF kinase domain. Unlike Type I inhibitors (e.g., vemurafenib, dabrafenib) that bind the active αC-helix IN/DFG-IN conformation, HM95573 stabilizes the inactive αC-helix IN/DFG-OUT conformation. This specific binding is facilitated by interactions with the hydrophobic back pocket adjacent to the ATP-binding site, which becomes accessible upon the DFG motif flipping to the "OUT" position. This conformational trapping locks the kinase in an inactive state, crucial for its activity against dimeric RAF complexes [6] [7].

Binding Affinity and Selectivity for BRAF WT, BRAF(V600E), and CRAF Isoforms

HM95573 exhibits potent inhibitory activity across key RAF isoforms, demonstrating its pan-RAF profile. Biochemical assays reveal the following half-maximal inhibitory concentrations (IC₅₀):Table 1: Inhibitory Activity of HM95573 Against RAF Isoforms

RAF IsoformIC₅₀ (nM)Significance
BRAF(V600E)7High potency against monomeric oncogenic mutant
CRAF5Highest potency, critical for dimer-mediated signaling
BRAF (Wild-Type)56Moderate potency, relevant for non-V600E contexts

HM95573 demonstrates significantly higher potency against CRAF (IC₅₀ = 5 nM) and BRAF(V600E) (IC₅₀ = 7 nM) compared to wild-type BRAF (IC₅₀ = 56 nM). This selectivity profile is pivotal for its effectiveness in tumors reliant on RAF dimer signaling, such as those with NRAS mutations or non-V600 BRAF alterations (Class II/III). The compound also exhibits inhibitory activity against FMS, DDR1, and DDR2 kinases (IC₅₀ = 10 nM, 23 nM, and 44 nM, respectively), although its primary therapeutic relevance stems from RAF inhibition [1] [7].

Conformational Dynamics of RAF Dimerization and HM95573-Induced Inactivation

RAF kinase activity is critically dependent on dimerization (homo- or heterodimers like BRAF-CRAF). Oncogenic mutations (e.g., Class II BRAF mutants, RAS mutants) or feedback loops promote dimer formation, a major resistance mechanism to first-generation RAF inhibitors (Type I, αC-OUT/DFG-IN). Type I inhibitors like vemurafenib exhibit negative allostery – binding to one protomer impairs inhibitor binding to the second protomer within the dimer, allowing paradoxical pathway activation in cells with wild-type BRAF and active RAS signaling, and limiting efficacy against dimer-dependent tumors [1] [3] [6].

HM95573, as a Type II inhibitor binding the DFG-OUT conformation, possesses distinct biochemical properties. Its binding mode allows it to interact effectively with both protomers within a RAF dimer without negative allostery. By stabilizing the DFG-OUT state in each protomer, HM95573 effectively locks the dimer in an inactive conformation, preventing transactivation. This ability to potently inhibit dimeric RAF complexes underpins its classification as a "dimer inhibitor" and is central to overcoming limitations associated with Type I inhibitors, particularly in tumors driven by RAF dimers or exhibiting dimer-dependent resistance [1] [6] [7].

Modulation of the RAS-RAF-MEK-ERK Signaling Cascade

Downstream Suppression of MEK/ERK Phosphorylation in Mutant BRAF/NRAS Models

HM95573 exerts its anti-tumor effects primarily through profound suppression of the MAPK pathway downstream of RAF. In cellular models harboring diverse oncogenic drivers reliant on RAF signaling, HM95573 significantly reduces phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) levels. This suppression is observed in:

  • BRAF(V600E) Mutant Models: HM95573 effectively inhibits monomeric BRAF(V600E), leading to rapid downregulation of pMEK and pERK, similar to first-generation inhibitors but with potential for improved durability against dimer-related escape.
  • Non-V600E BRAF Mutant (Class II) Models: Tumors with BRAF mutations promoting constitutive dimerization (e.g., fusions, K601E, L597Q/V) are inherently resistant to monomer-preferring Type I inhibitors. HM95573's dimer-inhibitory capability enables significant pMEK/pERK suppression in these models.
  • NRAS Mutant Models: NRAS mutations drive oncogenesis primarily through CRAF-dependent dimer formation (e.g., BRAF-CRAF heterodimers). HM95573 demonstrates potent inhibition of pERK in NRAS-mutant tumor cell lines and xenografts, a setting where Type I RAF inhibitors are ineffective due to paradoxical activation and inability to block dimer signaling [1] [3] [7].

The pan-RAF activity, particularly its high potency against CRAF, is crucial for its efficacy in NRAS-mutant contexts where CRAF is a major signaling node within the dimers.

Impact on MAPK Pathway Reactivation in Resistance Contexts

Resistance to RAF/MEK inhibitors often involves mechanisms that lead to reactivation of the MAPK pathway, frequently through RAF dimerization or bypass signaling:Table 2: HM95573 Activity Against Common MAPK Resistance Mechanisms

Resistance MechanismEffect on PathwayHM95573 Impact
RTK Upregulation (e.g., EGFR)RAS-GTP accumulation → RAF dimer formationPotently inhibits RAF dimers; combos with EGFRi show synergy [4] [6]
Loss of NF1Increased RAS-GTP → RAF dimer activationRetains activity by targeting dimeric RAF complexes
RAS Mutations (e.g., KRAS, NRAS)Constitutive RAS-GTP → RAF dimer formationCore activity; suppresses signaling in NRAS models [8]
BRAF Splice Variants (p61)Enhanced dimerizationPotently inhibits dimeric RAF forms
CRAF Upregulation/SwitchingBypasses inhibited mutant BRAFHigh CRAF potency directly counters this mechanism [4]
Secondary MEK MutationsDirect downstream reactivationLimited direct effect; combos with MEKi overcome resistance [3] [7]

HM95573 addresses several key resistance mechanisms intrinsically through its dimer-inhibitory profile. Its ability to block signaling from RAF dimers counteracts reactivation driven by RAS-GTP accumulation (from RTK upregulation, NF1 loss, or RAS mutations) and BRAF splice variants. Its high CRAF potency directly mitigates resistance mediated by CRAF switching or upregulation. However, resistance mechanisms acting downstream of RAF, such as activating MEK mutations, are not directly targeted by HM95573. Consequently, combination strategies with MEK inhibitors (MEKi) or ERK inhibitors (ERKi) are a major focus to enhance the depth and durability of MAPK pathway suppression, prevent adaptive feedback, and overcome downstream resistance points. Preclinical data supports the superior efficacy of HM95573 + MEKi combinations compared to either agent alone, particularly in RAS-mutant tumors and models resistant to first-generation RAFi therapies [3] [4] [7].

Properties

Product Name

HM95573

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Synonyms

HM95573; HM-95573; HM 95573.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.